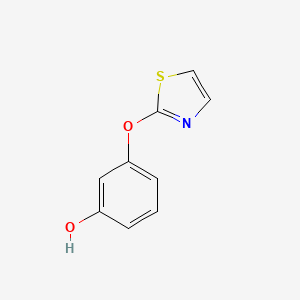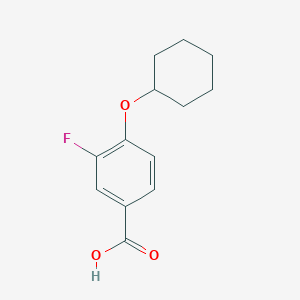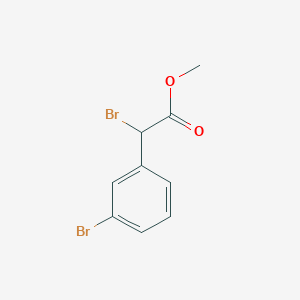
Methyl 2-bromo-2-(3-bromophenyl)acetate
Vue d'ensemble
Description
Methyl 2-bromo-2-(3-bromophenyl)acetate is an organic compound with the molecular formula C9H8Br2O2. It is a brominated ester, often used in organic synthesis due to its reactivity and functional group compatibility. This compound is characterized by the presence of two bromine atoms, one on the phenyl ring and the other on the alpha carbon of the ester group.
Mécanisme D'action
Mode of Action
It is known that methyl bromoacetate, a related compound, is an alkylating agent and has been used to alkylate phenol and amino groups . It can be inferred that Methyl 2-bromo-2-(3-bromophenyl)acetate might have a similar mode of action.
Biochemical Pathways
Methyl bromoacetate, a related compound, is commonly used as a reagent in the chemical modification of histidine , suggesting that it may interact with biochemical pathways involving this amino acid.
Analyse Biochimique
Biochemical Properties
Methyl 2-bromo-2-(3-bromophenyl)acetate is an alkylating agent . It has been used to alkylate phenol and amino groups . Moreover, it can be used to make vitamins and pharmaceutical drugs . It is commonly used as a reagent in the chemical modification of histidine .
Cellular Effects
It is known that it can be toxic by ingestion and inhalation . It can also irritate the skin and eyes .
Molecular Mechanism
The molecular mechanism of this compound involves its role as an alkylating agent . It reacts with the conjugate base of (methylmethoxycarbene)pentacarbonylchromium (0) to yield alkylated carbene complexes .
Temporal Effects in Laboratory Settings
It is known that it is incompatible with acids, bases, oxidizing agents, and reducing agents .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-bromo-2-(3-bromophenyl)acetate typically involves the bromination of methyl 2-(3-bromophenyl)acetate. This can be achieved through the reaction of methyl 2-(3-bromophenyl)acetate with bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to control the reactivity of bromine and prevent over-bromination.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and safety of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
Methyl 2-bromo-2-(3-bromophenyl)acetate undergoes various types of chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as amines, thiols, or alkoxides.
Reduction: The ester group can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation: The phenyl ring can undergo oxidation reactions to form quinones or other oxidized derivatives.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium azide or potassium thiolate in polar aprotic solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Reduction: Lithium aluminum hydride in dry ether or tetrahydrofuran (THF).
Oxidation: Potassium permanganate or chromium trioxide in acidic or basic conditions.
Major Products
Nucleophilic Substitution: Formation of substituted esters or amides.
Reduction: Formation of primary alcohols.
Oxidation: Formation of quinones or carboxylic acids.
Applications De Recherche Scientifique
Methyl 2-bromo-2-(3-bromophenyl)acetate has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: Employed in the modification of biomolecules for studying enzyme mechanisms and protein interactions.
Medicine: Investigated for its potential use in drug development, particularly in the synthesis of brominated analogs of active pharmaceutical ingredients.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
Methyl 2-bromoacetate: Similar in structure but lacks the bromine atom on the phenyl ring.
Ethyl 2-bromoacetate: An ethyl ester analog with similar reactivity.
Methyl 2-(2-bromophenyl)acetate: A positional isomer with the bromine atom on the ortho position of the phenyl ring.
Uniqueness
Methyl 2-bromo-2-(3-bromophenyl)acetate is unique due to the presence of two bromine atoms, which enhances its reactivity and allows for diverse chemical transformations. This dual bromination provides additional sites for functionalization, making it a valuable intermediate in organic synthesis.
Propriétés
IUPAC Name |
methyl 2-bromo-2-(3-bromophenyl)acetate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8Br2O2/c1-13-9(12)8(11)6-3-2-4-7(10)5-6/h2-5,8H,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
HYTMFNLQELTQHW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C(C1=CC(=CC=C1)Br)Br | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8Br2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
307.97 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
163339-67-1 | |
| Record name | methyl 2-bromo-2-(3-bromophenyl)acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
![1,1-Difluoro-5-azaspiro[2.3]hexane](/img/structure/B3244679.png)
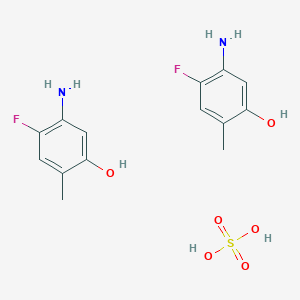
![carbonyl dichloride;2,6-dibromo-4-[9-(3,5-dibromo-4-hydroxyphenyl)fluoren-9-yl]phenol](/img/structure/B3244704.png)
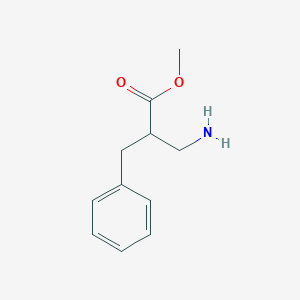
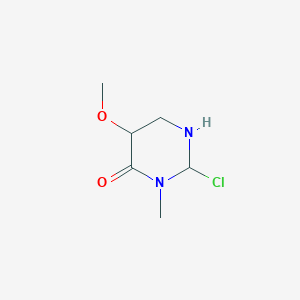
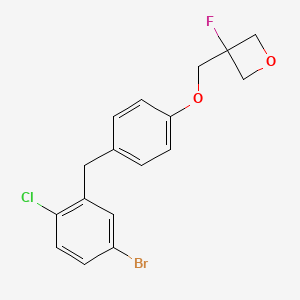
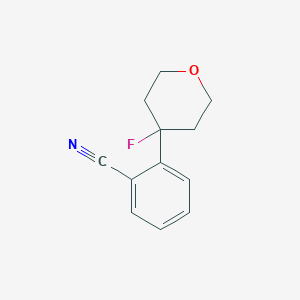


![Carbamic acid, n-[4-methyl-1-(phenylmethyl)-4-piperidinyl]-, 1,1-dimethylethyl ester](/img/structure/B3244745.png)
